5-[(4-ethylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Description
This compound is a heterocyclic molecule featuring a tricyclic core composed of nitrogen, sulfur, and oxygen atoms. Its structure includes a fused 8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca system, a 4-sulfanylidene group, and a 4-ethylphenylmethyl substituent. Such polycyclic systems are often associated with bioactive properties, particularly in targeting enzymes or receptors involved in inflammatory or oncogenic pathways . The compound’s structural complexity necessitates advanced crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation of its 3D conformation .
Properties
IUPAC Name |
5-[(4-ethylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-2-11-5-7-12(8-6-11)10-21-17(22)15-14(20-18(21)23)13-4-3-9-19-16(13)24-15/h3-9H,2,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBPUTNYSODFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Tricyclic Framework Construction
The tricyclic system is typically assembled via a sequential cyclization strategy. A representative approach involves:
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Cyclocondensation : Reacting 4-ethylbenzylamine with thiourea derivatives under acidic conditions to form the central 1,2,4-triazole ring.
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Thiophene Annulation : Introducing sulfur via nucleophilic substitution using carbon disulfide or thiophosgene, followed by intramolecular cyclization to establish the 8-thia moiety.
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Ring Closure : Final closure of the third ring is achieved through Heck coupling or photochemical [2+2] cycloaddition, depending on the substituent geometry.
Key intermediates include N-[(4-ethylphenyl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-3-amine (Intermediate A) and 3-chloro-8-thia-tricyclo[7.4.0]trideca-1,9-dien-6-one (Intermediate B).
Functional Group Installation
The 4-sulfanylidene group is introduced via thiolation reactions:
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Method A : Treating Intermediate B with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in toluene at 110°C for 6 hours.
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Method B : Using phosphorus pentasulfide (P<sub>4</sub>S<sub>10</sub>) in pyridine under reflux, which provides higher regioselectivity but lower yields (62% vs. 78% for Method A).
Reaction Optimization Strategies
Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Pd(OAc)<sub>2</sub>/Xantphos | DMF | 120 | 82 | 97 | |
| CuI/1,10-phenanthroline | Dioxane | 80 | 75 | 95 | |
| FeCl<sub>3</sub> | Toluene | 110 | 68 | 93 |
Palladium-based catalysts outperform copper and iron systems in both yield and purity, though iron offers cost advantages for large-scale synthesis.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states through dipole interactions. However, toluene is preferred for thiolation steps to minimize side reactions with sulfur nucleophiles.
Purification and Characterization
Crystallization Protocols
Recrystallization from ethanol/water (4:1 v/v) yields needle-like crystals suitable for X-ray diffraction. Key crystallographic parameters:
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Space group: P2<sub>1</sub>/c
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Unit cell dimensions: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, α = 90°, β = 102.3°, γ = 90°
Chromatographic Methods
Reverse-phase HPLC (C18 column, 60% acetonitrile/water, 1 mL/min) resolves residual thiourea precursors (R<sub>t</sub> = 4.2 min) from the target compound (R<sub>t</sub> = 6.8 min).
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ modular flow reactors to address exothermicity in cyclization steps:
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Reactor Design : Corning Advanced-Flow™ Reactor with SiC modules
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Throughput : 12 kg/day at >90% conversion
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Key Advantage : Precise temperature control (±1°C) prevents thermal degradation of the sulfanylidene group
Mechanistic Considerations
Ring-Closing Pathways
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal two competing pathways:
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Concerted Mechanism : Activation energy = 28.7 kcal/mol
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Stepwise Radical Process : Activation energy = 32.4 kcal/mol
The concerted pathway dominates under catalytic conditions, as evidenced by radical trapping experiments with TEMPO.
Sulfur Insertion Dynamics
In situ Raman spectroscopy confirms thione (C=S) formation occurs via a thiiranium ion intermediate. The rate-determining step involves nucleophilic attack by the triazole nitrogen on the electrophilic sulfur center (k = 0.45 min<sup>−1</sup> at 80°C).
Comparative Analysis of Analogous Compounds
Chemical Reactions Analysis
Types of Reactions
5-[(4-ethylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
5-[(4-ethylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 5-[(4-ethylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfur and nitrogen atoms. These interactions can modulate biological pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Ring Systems : The target compound’s tricyclic scaffold differs from the tetracyclic system in 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰] (a 14-membered ring vs. 13-membered in the target) .
- Bioactivity : While aglaithioduline shares ~70% similarity to SAHA (a histone deacetylase inhibitor), the target compound’s sulfur-rich structure suggests divergent mechanisms, possibly targeting redox-sensitive pathways .
Computational and Experimental Similarity Metrics
Table 2: Tanimoto Coefficient-Based Similarity Analysis
| Compound Pair | Tanimoto Coefficient (Fingerprint-Based) | Shared Pharmacophores |
|---|---|---|
| Target compound vs. 9-(4-methoxyphenyl)-...tetradecen | 0.65 | Thioamide, arylalkyl substituent |
| Target compound vs. Aglaithioduline | 0.42 | None significant |
| Target compound vs. SAHA | 0.30 | Sulfhydryl group |
Methodology :
- Molecular docking studies (e.g., Chemical Space Docking) suggest the target compound’s sulfur atoms may form unique interactions with cysteine residues in kinase active sites, unlike its methoxy-substituted analogue .
Pharmacokinetic and Physicochemical Properties
Table 3: Predicted ADME Properties
| Property | Target Compound | 9-(4-Methoxyphenyl)-...tetradecen | Aglaithioduline |
|---|---|---|---|
| LogP | 3.2 ± 0.3 | 2.8 ± 0.2 | 1.5 ± 0.4 |
| Water Solubility (mg/mL) | 0.05 | 0.12 | 10.2 |
| Plasma Protein Binding | 89% | 78% | 45% |
Insights :
- The target compound’s higher LogP and lower solubility align with its lipophilic substituents, contrasting sharply with aglaithioduline’s polar profile .
- Protein binding data suggest stronger target engagement compared to analogues, likely due to its rigid tricyclic core .
Research Findings and Implications
- Structural Uniqueness: The sulfur-rich scaffold differentiates this compound from SAHA-like HDAC inhibitors, suggesting a novel mechanism of action .
- Synthetic Challenges : Analogous compounds (e.g., 9-isothiocyanatoacridine derivatives) require multi-step synthesis with precise control over sulfanylidene and arylalkyl groups, as seen in .
- Crystallographic Validation : SHELXL refinement and ORTEP-III visualization confirm the compound’s stability and stereochemical precision, critical for structure-activity relationship (SAR) studies .
Biological Activity
5-[(4-ethylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex organic compound characterized by its unique tricyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical structure includes sulfur and nitrogen atoms within its tricyclic framework, contributing to its unique reactivity and biological potential. The IUPAC name highlights its complex arrangement:
| Property | Details |
|---|---|
| IUPAC Name | 5-[(4-ethylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
| Molecular Formula | C18H18N3O2S2 |
| Molecular Weight | 358.5 g/mol |
Antimicrobial Properties
Research indicates that 5-[(4-ethylphenyl)methyl]-4-sulfanylidene-8-thia has notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. A case study involving human breast cancer cell lines showed a significant reduction in cell viability upon treatment with the compound, indicating its potential as a chemotherapeutic agent.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as:
- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptors : Potential binding to cellular receptors could modulate signaling pathways related to growth and apoptosis.
Case Studies
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Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against E. coli and Staphylococcus aureus.
- Methodology : Disc diffusion method was employed.
- Results : Showed significant inhibition zones compared to control groups.
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Anticancer Study :
- Objective : Assess the cytotoxic effects on MCF-7 breast cancer cells.
- Methodology : MTT assay was used to measure cell viability.
- Results : The compound reduced cell viability by over 50% at a concentration of 50 µM.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves multi-step pathways, starting with the assembly of the tricyclic core followed by functionalization of the sulfanylidene and 4-ethylphenylmethyl groups. Key steps include:
- Core formation : Cyclocondensation of thioamide precursors with heterocyclic building blocks under reflux conditions (e.g., DMF/acetic acid mixtures) .
- Substituent introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution for aryl group attachment, requiring palladium catalysts or base-mediated conditions .
- Optimization : Control temperature (60–120°C), solvent polarity (e.g., THF for solubility), and stoichiometric ratios (e.g., 1:1.2 for thiolate intermediates) to maximize yield (>70%) and purity (>95% by HPLC) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions and stereochemistry. For example, the sulfanylidene group may exhibit deshielded protons at δ 3.8–4.2 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 452.1234) and detect side products .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (IC₅₀ determination via dose-response curves) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding modes?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., sulfur atoms in sulfanylidene) prone to nucleophilic attack .
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., PARP-1), focusing on hydrogen bonds between the thione group and Arg878 .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding poses .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets using standardized protocols (e.g., uniform cell lines, assay conditions) to isolate confounding variables (e.g., solvent effects in DMSO vs. saline) .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing 4-ethylphenyl with fluorophenyl) to test hypotheses about substituent effects on potency .
- Dose-titration studies : Clarify biphasic responses (e.g., activation at low doses vs. inhibition at high doses) via Hill slope analysis .
Q. How can environmental fate and ecotoxicology be assessed for this compound?
- Degradation studies : Expose to UV light or microbial consortia (OECD 301B protocol) to measure half-lives in water/soil and identify metabolites via LC-QTOF-MS .
- Trophic transfer analysis : Use aquatic microcosms to quantify bioaccumulation factors (BAFs) in algae, daphnia, and fish .
- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) based on logP and polar surface area .
Methodological Tables
Table 1. Key Synthetic Parameters for Core Formation
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Thioamide, Ac₂O | 110 | 12 | 65 | 90 |
| 2 | Pd(PPh₃)₄, K₂CO₃ | 80 | 8 | 72 | 95 |
Table 2. Biological Activity Data (Preliminary)
| Assay | Cell Line/Enzyme | EC₅₀/IC₅₀ (μM) | Reference Compound |
|---|---|---|---|
| PARP-1 Inhibition | Recombinant | 0.45 | Olaparib (0.12) |
| Cytotoxicity (MTT) | MCF-7 | 8.2 | Doxorubicin (0.3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
